molecular formula C20H20N4O2 B2397651 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methylphenyl)azetidine-1-carboxamide CAS No. 1351608-11-1

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methylphenyl)azetidine-1-carboxamide

Cat. No.: B2397651
CAS No.: 1351608-11-1
M. Wt: 348.406
InChI Key: BECSZACJMLKUEG-UHFFFAOYSA-N
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Description

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methylphenyl)azetidine-1-carboxamide is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle linked to an azetidine carboxamide scaffold. The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, valued for its role as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve pharmacokinetic properties of lead compounds . This specific molecular architecture makes it a compound of significant interest in early-stage drug discovery research. The core 1,2,4-oxadiazole unit is present in several commercially available drugs and is known to confer a wide spectrum of biological activities . Derivatives of this heterocycle have demonstrated diverse pharmacological properties in scientific literature, including anticancer, anti-inflammatory, antiviral, and antibacterial activities, often acting through mechanisms such as enzyme inhibition (e.g., HDAC, kinase) or receptor modulation . The integration of the azetidine ring, a strained four-membered nitrogen heterocycle, further contributes to the molecule's three-dimensional structure and potential for target engagement, as azetidines are increasingly used in design to optimize potency and physicochemical characteristics. This product is provided for research use only (RUO) and is intended solely for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting its Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methylphenyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-7-9-17(10-8-14)21-20(25)24-12-16(13-24)19-22-18(23-26-19)11-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECSZACJMLKUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methylphenyl)azetidine-1-carboxamide is a derivative of the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole scaffold is known for its significant biological activities, particularly in the field of medicinal chemistry. Compounds featuring this structure have demonstrated various pharmacological effects, including:

  • Anticancer : Targeting specific cancer cell lines.
  • Antimicrobial : Exhibiting activity against bacteria and fungi.
  • Anti-inflammatory : Reducing inflammation in various models.

These properties stem from the ability of oxadiazole derivatives to interact with biological macromolecules such as proteins and nucleic acids.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The compound has shown promise in inhibiting the growth of various cancer cell lines through several mechanisms:

  • Inhibition of Key Enzymes :
    • The compound may inhibit enzymes such as thymidylate synthase , histone deacetylases (HDAC) , and telomerase , which are crucial for cancer cell proliferation and survival .
  • Induction of Apoptosis :
    • Flow cytometry assays have indicated that this compound can induce apoptosis in cancer cells by activating apoptotic pathways and increasing the expression levels of pro-apoptotic proteins such as p53 .
  • Cytotoxic Effects :
    • In vitro studies have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. For example:
      • IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

The mechanisms through which this compound exerts its biological effects include:

  • Molecular Docking Studies : These studies suggest strong binding interactions with target proteins involved in cancer progression. The compound's structure allows it to fit into active sites of enzymes effectively, leading to inhibition .
  • Targeting Multiple Pathways : The compound's ability to interact with multiple targets enhances its potential as a multi-target anticancer agent. This is particularly relevant in overcoming drug resistance observed in many cancers .

Research Findings and Case Studies

A summary of key findings from recent research on similar oxadiazole derivatives is presented below:

CompoundCell Line TestedIC50 Value (μM)Mechanism
Compound AMCF-70.65HDAC inhibition
Compound BA5492.41Apoptosis induction
Compound CU937<1.0Enzyme inhibition

These results indicate that modifications to the oxadiazole structure can significantly enhance anticancer activity.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : The benzyl group in the target compound may favor π-π stacking interactions in biological targets, whereas trifluoromethyl (ST-1432) or nitro groups () enhance electron-withdrawing effects, affecting binding affinity or metabolic pathways .
  • Linker Modifications : Replacing the azetidine-carboxamide core with a propanamide linker (as in 6a–6e) alters molecular flexibility and receptor engagement, as seen in CB2-selective ligands .
  • Phenyl Ring Substitutions : The 4-methylphenyl group in the target compound balances lipophilicity and steric bulk, while ethoxy () or acrylamido (ST-1432) groups modulate solubility and target residence time .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthetic route of 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methylphenyl)azetidine-1-carboxamide?

  • Methodology : The synthesis involves multi-step organic reactions, including cyclization of oxadiazole precursors and coupling of azetidine-carboxamide moieties. Key steps include:

  • Oxadiazole formation : Use hydroxylamine and nitrile intermediates under reflux with aprotic solvents (e.g., DMF) .
  • Azetidine coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HATU) to link the azetidine ring to the carboxamide group, ensuring pH control (7–9) and low temperatures (0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity products .

Q. How should structural characterization be performed to confirm the compound’s identity?

  • Methodology : Combine spectroscopic and analytical techniques:

  • NMR : ¹H/¹³C NMR to verify benzyl, oxadiazole, and azetidine protons (e.g., δ 7.2–7.4 ppm for benzyl aromatic protons; δ 4.1–4.5 ppm for azetidine CH₂ groups) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
  • X-ray crystallography : Resolve the azetidine ring conformation and oxadiazole planarity, critical for structure-activity relationship (SAR) studies .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodology : Use cost-efficient, high-throughput models for initial screening:

  • Cytotoxicity : Daphnia magna assays to predict acute toxicity (LC₅₀ values) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/ADP-Glo™ or fluorogenic substrates .

Advanced Research Questions

Q. How can SAR studies resolve conflicting cytotoxicity data across analogs?

  • Methodology : Systematically modify substituents and analyze trends:

  • Oxadiazole modifications : Compare 3-benzyl vs. 3-(4-chlorophenyl) derivatives to assess electronic effects on cytotoxicity .
  • Azetidine substitutions : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-CF₃) or bulky (e.g., adamantane) groups to probe steric/electronic contributions .
  • Data reconciliation : Use orthogonal assays (e.g., apoptosis markers vs. metabolic activity) to distinguish false positives/negatives .

Q. What strategies are effective for identifying the compound’s molecular targets?

  • Methodology : Integrate computational and experimental approaches:

  • Docking simulations : Screen against kinase or GPCR libraries using Schrödinger Suite or AutoDock .
  • Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate binding proteins, followed by LC-MS/MS identification .
  • Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to highlight perturbed pathways .

Q. How can in vivo pharmacokinetic challenges be addressed for this compound?

  • Methodology : Optimize formulation and delivery:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., azetidine CH₂ groups) to slow CYP450-mediated degradation .
  • Tissue distribution : Radiolabel the compound (¹⁴C or ³H) and track accumulation in target organs via autoradiography .

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